molecular formula C9H14N2O2 B2486295 Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate CAS No. 10199-60-7

Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate

Cat. No. B2486295
CAS RN: 10199-60-7
M. Wt: 182.223
InChI Key: AVJPOBCTDBPIGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves several key steps, including the use of ethylchloroacetate with 1H-pyrazole to create the compound. A notable method includes the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation reactions to produce various pyrazole derivatives (Asif et al., 2021). Additionally, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate has led to the synthesis of isomeric pyrazolopyridones, demonstrating the versatility of this compound in synthetic chemistry (Ratajczyk & Swett, 1975).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate has been determined using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have confirmed the 3D molecular structure, revealing significant interactions such as hydrogen bonds and π-π stacking interactions that stabilize the crystal structure (Naveen et al., 2021).

Chemical Reactions and Properties

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reactivity with phenylhydrazine has been explored for the synthesis of antimicrobial agents, highlighting its potential in medicinal chemistry (Asif et al., 2021).

Physical Properties Analysis

The physical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific details on these properties are not directly available in the cited literature, they can be inferred from the compound's structure and molecular interactions.

Chemical Properties Analysis

The chemical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, including its reactivity, stability, and functional group transformations, play a crucial role in its applications. Its ability to undergo cyclocondensation reactions and form stable crystal structures with specific interactions indicates its significant chemical stability and reactivity potential (Naveen et al., 2021).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is used in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 3,5-dimethyl-1H-pyrazole derivatives, which are then incorporated into different nitrogen and sulfur-containing heterocyclic compounds (Al-Smaisim, 2012). Additionally, this compound is involved in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, showing potential in antimicrobial applications (Asif et al., 2021).

  • Catalytic Applications : It's used in the development of catalytic agents. For instance, compounds derived from this chemical have been used in asymmetric transfer hydrogenation of ketones catalyzed by iron(II) and nickel(II) complexes (Magubane et al., 2017).

  • Antimicrobial Activity : Several derivatives of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate have been synthesized and evaluated for their antimicrobial properties. For example, ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, synthesized using this compound, were screened for antimicrobial activity (Thadhaney et al., 2011).

  • Synthesis of Metal Complexes : This chemical is also used in the synthesis of metal complexes. For instance, pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes have been synthesized, showcasing potential as catalysts for hydrogenation reactions (Amenuvor et al., 2016).

  • Synthesis of Pharmaceutical Compounds : The compound plays a crucial role in synthesizing various pharmaceutical compounds. It's involved in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities (Hafez et al., 2016).

Safety and Hazards

This compound is classified as an irritant. It is essential to handle it with care and follow safety guidelines when working with it .

properties

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPOBCTDBPIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethyl-1H-pyrazole (Aldrich, 10 g, 104 mmol), K2CO3 (43.1 g, 312 mmol), and ethyl 2-bromoacetate (12.69 mL, 114 mmol) in acetone (100 mL) was refluxed overnight. The salts were removed by filtration and the filtrate was evaporated under reduced pressure. The residue was dissolved in diethyl ether and the organic phase was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The oily residue was dissolved in hot hexane and the insoluble material was filtered and discarded. The filtrate was cooled at 0° C. and the precipitate obtained was filtered and dried to give the title compound ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (8 g, 43.9 mmol, 42.2% yield) as a gum. 1H NMR: (CDCl3-d6, 300 MHz) δ 5.82 (s, 1H), 4.72 (s, 2H), 4.18 (q, 2H), 2.18 (s, 3H), 2.17 (s, 3H), 1.24 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
12.69 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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